molecular formula C15H12N2O3 B11504630 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B11504630
M. Wt: 268.27 g/mol
InChI Key: PTHGDYYWYNTZOD-UHFFFAOYSA-N
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Description

2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including its role as an antidiabetic agent. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen) and is substituted with a methoxyphenyl group and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then treated with an appropriate aryl aldehyde to form the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol exerts its effects involves the inhibition of advanced glycation end-products (AGEs) formation. AGEs are formed through the reaction of proteins with sugar molecules, leading to various diabetic complications. This compound inhibits the formation of AGEs by acting as an antioxidant and preventing the oxidative cleavage of Amadori products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antiglycation activity. This makes it a promising candidate for further research and development in the field of antidiabetic drugs.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C15H12N2O3/c1-19-13-9-5-3-7-11(13)15-17-16-14(20-15)10-6-2-4-8-12(10)18/h2-9,18H,1H3

InChI Key

PTHGDYYWYNTZOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

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